![molecular formula C10H11N3O2 B14130157 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944897-76-1](/img/structure/B14130157.png)
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound features a methoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with glycine in the presence of polyphosphoric acid, which facilitates the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Major products formed from these reactions include various substituted oxadiazole derivatives.
Scientific Research Applications
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine can be compared with other similar compounds, such as:
1-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine: This compound has a similar structure but with a methoxy group at the para position, which may result in different chemical and biological properties.
1-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-2-yl]methanamine: This regioisomer has the oxadiazole ring in a different arrangement, affecting its reactivity and applications.
3-Methoxybenzylamine: While not an oxadiazole, this compound shares the methoxyphenyl group and can be used as a precursor in the synthesis of oxadiazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
944897-76-1 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)10-13-12-9(6-11)15-10/h2-5H,6,11H2,1H3 |
InChI Key |
FSBHKQJNKXAUCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


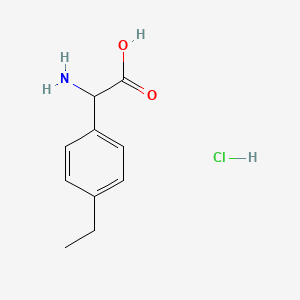
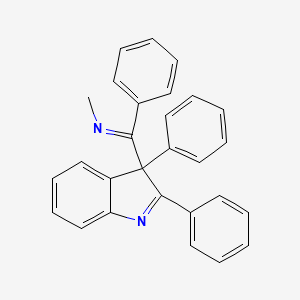
![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)
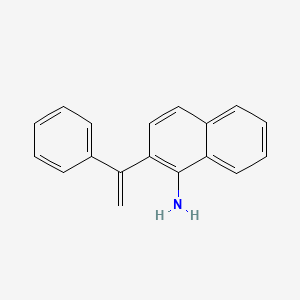
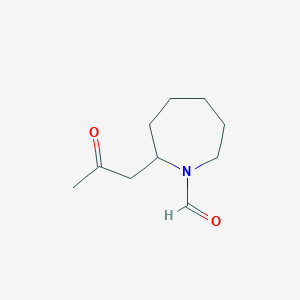
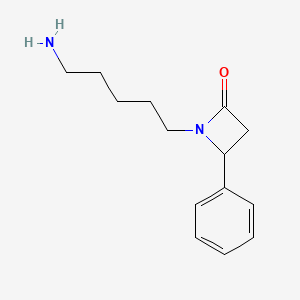


![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)
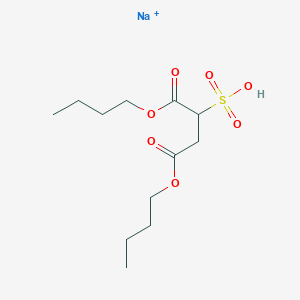
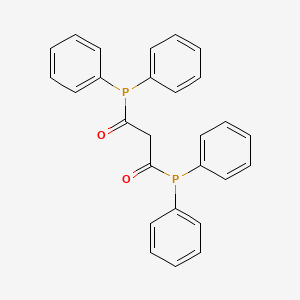

![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)
